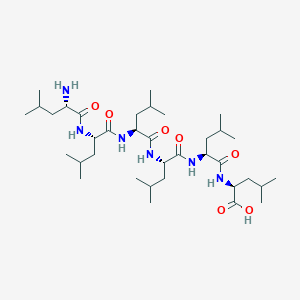
L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucine is a synthetic oligopeptide composed of six leucine residues Leucine is an essential amino acid that plays a critical role in protein synthesis and various metabolic functions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each leucine residue is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as HPLC (high-performance liquid chromatography).
化学反応の分析
Types of Reactions
L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of acids, bases, or enzymes.
Oxidation: Oxidative modifications can occur at the amino acid side chains, particularly at the isobutyl groups of leucine.
Substitution: Functional groups on the peptide can be substituted with other chemical groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using HCl or enzymatic hydrolysis using proteases.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides for introducing new functional groups.
Major Products Formed
Hydrolysis: Produces individual leucine residues or shorter peptide fragments.
Oxidation: Results in oxidized leucine derivatives.
Substitution: Generates modified peptides with new functional groups.
科学的研究の応用
L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug delivery systems and as a scaffold for designing peptide-based drugs.
作用機序
The mechanism of action of L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucine involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, influencing cellular processes such as protein synthesis and signal transduction. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane dynamics and function .
類似化合物との比較
Similar Compounds
L-Leucyl-L-leucine: A dipeptide with similar structural properties but shorter chain length.
L-Leucyl-L-leucyl-L-leucine: A tripeptide with intermediate chain length.
L-Leucyl-L-leucyl-L-leucyl-L-leucine: A tetrapeptide with a longer chain but fewer leucine residues than the hexapeptide.
Uniqueness
L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucine is unique due to its extended chain length, which provides distinct structural and functional properties. Its ability to form nanostructures and interact with various molecular targets makes it a valuable compound for diverse applications in research and industry .
特性
CAS番号 |
57791-42-1 |
|---|---|
分子式 |
C36H68N6O7 |
分子量 |
697.0 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C36H68N6O7/c1-19(2)13-25(37)31(43)38-26(14-20(3)4)32(44)39-27(15-21(5)6)33(45)40-28(16-22(7)8)34(46)41-29(17-23(9)10)35(47)42-30(36(48)49)18-24(11)12/h19-30H,13-18,37H2,1-12H3,(H,38,43)(H,39,44)(H,40,45)(H,41,46)(H,42,47)(H,48,49)/t25-,26-,27-,28-,29-,30-/m0/s1 |
InChIキー |
ITYNCTFHBNRNOM-WPMUBMLPSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


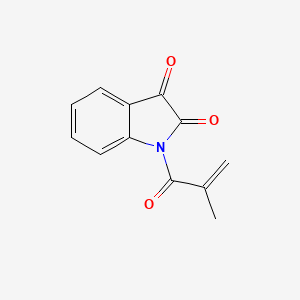
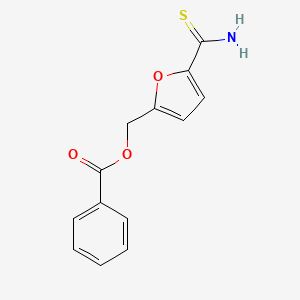
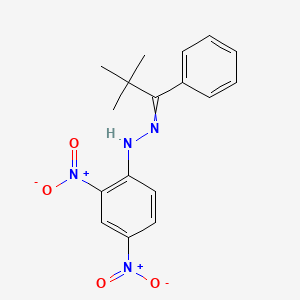


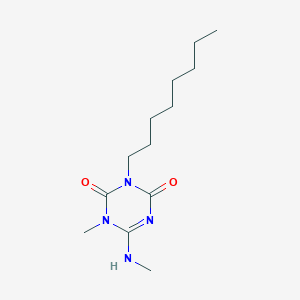
![1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium](/img/structure/B14607161.png)

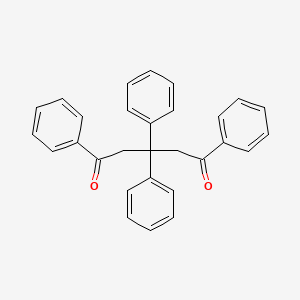
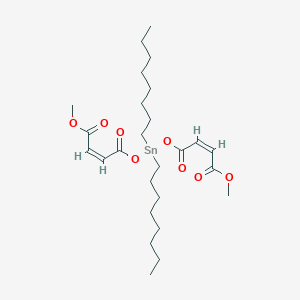

![3-(Methyl{4-[(E)-(4-methylphenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14607182.png)
![(8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14607186.png)
![4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylaniline](/img/structure/B14607187.png)
